molecular formula C17H15ClN2O4S2 B6509142 3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide CAS No. 895454-46-3

3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No. B6509142
CAS RN: 895454-46-3
M. Wt: 410.9 g/mol
InChI Key: UQCULQKAMYDNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide, also known as CBMP, is a synthetic compound belonging to the family of sulfonamides and benzothiazoles. It has a wide range of applications in both scientific research and industrial production. CBMP has been studied extensively due to its unique structure and properties, which make it useful for various purposes.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as thiadiazoles, triazoles, and oxazoles. It has also been used as a catalyst in the synthesis of heterocyclic compounds, including indole derivatives. Additionally, 3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide has been used in the synthesis of polymers and other materials, such as polyurethanes and polyamides.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide is not fully understood, but it is believed to involve the formation of a complex between the sulfonamide and benzothiazole groups. This complex is thought to interact with various enzymes, resulting in the inhibition of various biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide are not well understood, but it is believed to have a wide range of effects on various biological systems. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory, antifungal, and antiviral properties. Additionally, 3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide has been shown to modulate the activity of various hormones and neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide has several advantages for use in laboratory experiments. It is relatively stable and has a high purity. Additionally, it is relatively easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and is not very stable in the presence of light and air.

Future Directions

There are several potential future directions for research on 3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug development and other industrial processes. Additionally, further research could be conducted on its synthesis and stability. Finally, further research could be conducted to explore its potential as a therapeutic agent for various diseases and conditions.

Synthesis Methods

3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide can be synthesized using a three-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxy-1,3-benzothiazol-2-ylpropanamide in the presence of a base such as sodium hydroxide. This reaction produces an intermediate compound, which is then reacted with methanol to form the final product, 3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide. The reaction is highly selective and yields a high purity product.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S2/c1-24-13-3-2-4-14-16(13)20-17(25-14)19-15(21)9-10-26(22,23)12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCULQKAMYDNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide

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